Magnesiumacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

magnesium;diacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Mg/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGPKNKPLBYCNK-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6MgO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.39 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Magnesium Acetate: Chemical Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of magnesium acetate (B1210297), with a focus on its applications in research and development. This document details its chemical formula, structure, and key quantitative data, alongside detailed experimental protocols for its synthesis and use in common laboratory procedures.

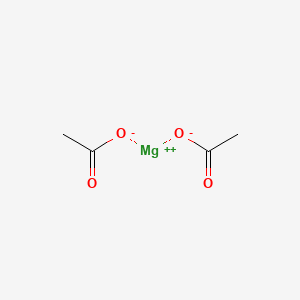

Chemical Formula and Structure

Magnesium acetate is the magnesium salt of acetic acid. It exists in two primary forms: anhydrous and tetrahydrate.

-

Anhydrous Magnesium Acetate:

-

Magnesium Acetate Tetrahydrate:

The structure of magnesium acetate involves a magnesium cation (Mg²⁺) ionically bonded to two acetate anions (CH₃COO⁻). In the tetrahydrate form, four water molecules are incorporated into the crystal structure. The crystal structure of magnesium acetate tetrahydrate is monoclinic.[3]

Physicochemical Properties

A summary of the key quantitative data for both anhydrous and tetrahydrate forms of magnesium acetate is presented below for easy comparison.

Table 1: Physicochemical Properties of Magnesium Acetate

| Property | Anhydrous Magnesium Acetate | Magnesium Acetate Tetrahydrate |

| Molar Mass | 142.39 g/mol [1] | 214.45 g/mol [1][4][5] |

| Appearance | White hygroscopic crystals[1] | White crystalline solid[1] |

| Odor | Vinegar-like[1] | Faint vinegar-like[1] |

| Density | 1.507 g/cm³ (alpha form), 1.502 g/cm³ (beta form) | 1.45 g/cm³[1] |

| Melting Point | Decomposes at 323°C | 80 °C[1] |

| Solubility in Water | Highly soluble[6][7] | Highly soluble (120 g/100mL at 15°C) |

| pH of 1% w/w solution | 8 - 10[8] | Not specified |

Table 2: Solubility of Anhydrous Magnesium Acetate in Water at Different Temperatures

| Temperature (°C) | Solubility ( kg/m ³) |

| 0 | 568[8] |

| 25 | 656[8] |

Table 3: Thermal Decomposition of Magnesium Acetate Tetrahydrate

The thermal decomposition of magnesium acetate tetrahydrate in a nitrogen atmosphere occurs in distinct steps.[9][10]

| Temperature Range (°C) | Process |

| 61.45 - 146.6 | Dehydration to anhydrous magnesium acetate[9] |

| ~300 - 400 | Decomposition of anhydrous magnesium acetate to magnesium oxalate, then to magnesium carbonate[10] |

| >400 | Decomposition of magnesium carbonate to magnesium oxide[10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of magnesium acetate and its application in key molecular biology techniques.

Synthesis of Magnesium Acetate

Magnesium acetate can be synthesized through several straightforward reactions. Below are three common laboratory-scale protocols.

Protocol 3.1.1: Synthesis from Magnesium Hydroxide (B78521)

This method involves the neutralization of magnesium hydroxide with acetic acid.

-

Reaction: Mg(OH)₂ + 2CH₃COOH → Mg(CH₃COO)₂ + 2H₂O

-

Procedure:

-

To a solution of acetic acid, slowly add a stoichiometric amount of magnesium hydroxide powder with constant stirring.

-

Continue stirring until the magnesium hydroxide is completely dissolved.

-

The resulting solution is magnesium acetate. To obtain the solid form, the water can be evaporated. For the tetrahydrate, crystallization can be induced by slow evaporation at room temperature.

-

Protocol 3.1.2: Synthesis from Magnesium Carbonate

This protocol utilizes the reaction of magnesium carbonate with acetic acid.

-

Reaction: MgCO₃ + 2CH₃COOH → Mg(CH₃COO)₂ + H₂O + CO₂

-

Procedure:

-

Suspend magnesium carbonate in distilled water.

-

Slowly add a 20% acetic acid solution to the suspension with continuous stirring.[1]

-

Effervescence (release of CO₂) will be observed. Continue adding acetic acid until the reaction ceases and all the magnesium carbonate has dissolved.

-

The resulting solution can be concentrated and crystallized to yield magnesium acetate.

-

Protocol 3.1.3: Synthesis from Metallic Magnesium

This method uses the direct reaction of metallic magnesium with acetic acid.

-

Reaction: Mg + 2CH₃COOH → Mg(CH₃COO)₂ + H₂

-

Procedure:

-

In a well-ventilated fume hood, dissolve metallic magnesium (turnings or powder) in a solution of acetic acid in a suitable solvent like dry benzene.[1]

-

The reaction will produce hydrogen gas.

-

Once the magnesium has completely reacted, the resulting solution contains magnesium acetate.

-

Application in Polymerase Chain Reaction (PCR)

Magnesium ions are a crucial cofactor for Taq DNA polymerase, and their concentration can significantly impact the specificity and yield of a PCR reaction. Magnesium acetate can be used as the source of Mg²⁺.

Protocol 3.2.1: Optimization of Magnesium Acetate Concentration in PCR

-

Objective: To determine the optimal concentration of magnesium acetate for a specific PCR amplification.

-

Procedure:

-

Prepare a master mix containing all PCR components except for magnesium acetate. This includes water, PCR buffer (without Mg²⁺), dNTPs, primers, and Taq DNA polymerase.

-

Aliquot the master mix into separate PCR tubes.

-

Create a series of magnesium acetate dilutions (e.g., 1.0 mM, 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM final concentrations).

-

Add the different concentrations of magnesium acetate to the respective PCR tubes.

-

Add the DNA template to each tube.

-

Perform the PCR using a standard thermal cycling program appropriate for the primers and template.

-

Analyze the PCR products by agarose (B213101) gel electrophoresis to determine which magnesium acetate concentration yields the desired product with the highest specificity and minimal non-specific amplification. A typical optimal concentration is between 1.5-2.0 mM.[11]

-

Application in Protein Crystallization

Magnesium acetate is often used as a component of the precipitant solution in protein crystallization experiments. It can influence protein solubility and promote the formation of well-ordered crystals.

Protocol 3.3.1: Protein Crystallization using the Hanging Drop Vapor Diffusion Method

-

Objective: To crystallize a target protein using a screen that includes magnesium acetate.

-

Procedure:

-

Prepare a stock solution of the purified protein at a high concentration (typically 5-20 mg/mL) in a suitable buffer.

-

Prepare a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol), a buffer, and magnesium acetate. The concentration of magnesium acetate can vary, but a starting point could be in the range of 0.1 M to 0.2 M.

-

Pipette 1-2 µL of the protein solution onto a siliconized glass coverslip.

-

Add 1-2 µL of the reservoir solution to the protein drop.

-

Invert the coverslip and place it over the well of a crystallization plate containing the reservoir solution, creating a sealed "hanging drop".

-

Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

Application in Cell Lysis for Periplasmic Protein Extraction

Magnesium acetate can be used in the cold osmotic shock method for the gentle lysis of Gram-negative bacteria, such as E. coli, to release proteins from the periplasmic space.

Protocol 3.4.1: Cold Osmotic Shock for Periplasmic Protein Extraction

-

Objective: To isolate periplasmic proteins from E. coli.

-

Procedure:

-

Harvest bacterial cells from a culture by centrifugation.

-

Resuspend the cell pellet in a hypertonic buffer (e.g., Tris buffer containing sucrose).

-

Centrifuge the cells again and discard the supernatant.

-

Rapidly resuspend the cell pellet in a hypotonic solution, which is ice-cold sterile water containing a low concentration of magnesium acetate (e.g., 1-5 mM). This rapid change in osmotic pressure causes the outer membrane to become permeable, releasing the periplasmic proteins.

-

Incubate on ice for a short period.

-

Centrifuge the cells to pellet the intact spheroplasts (cells lacking an outer membrane).

-

The supernatant contains the periplasmic proteins and can be collected for further analysis.

-

Role in Biological Systems and Research

Magnesium is an essential divalent cation in numerous biological processes. It plays a critical role as a cofactor for a vast number of enzymes, including those involved in glycolysis, the Krebs cycle, and the synthesis of ATP, proteins, and nucleic acids.[2][9] Magnesium acetate serves as a readily bioavailable source of magnesium ions in various research applications.

A notable example of its specific effect is in the study of Escherichia coli primase, a single-stranded DNA-dependent RNA polymerase. Research has shown that magnesium acetate induces a specific conformational change in this enzyme, which is essential for its catalytic activity. This effect was not observed with other salts like manganese chloride, calcium chloride, or sodium acetate, highlighting the specific role of magnesium acetate in this context.[12]

Safety and Handling

Magnesium acetate is generally considered to have a low health hazard rating. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Always wear gloves and safety goggles when handling the compound.

-

Avoid inhalation of dust and contact with skin and eyes, as it may cause irritation.

-

Due to its hygroscopic nature, magnesium acetate should be stored in a tightly sealed container in a cool, dry place, away from moisture.[1]

-

It is incompatible with strong oxidizing agents.[1]

References

- 1. Magnesium acetate - Wikipedia [en.wikipedia.org]

- 2. Magnesium Acetate Tetrahydrate | C4H14MgO8 | CID 134717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. talasonline.com [talasonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. neb.com [neb.com]

- 12. Magnesium acetate induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of magnesium acetate tetrahydrate

An In-depth Technical Guide to the Physical and Chemical Properties of Magnesium Acetate (B1210297) Tetrahydrate

This technical guide provides a comprehensive overview of the physical and chemical properties of magnesium acetate tetrahydrate, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols for property determination, and includes visualizations of relevant chemical processes.

Physical Properties

Magnesium acetate tetrahydrate is a white, crystalline solid that is highly soluble in water.[1] It is deliquescent, meaning it readily absorbs moisture from the air, and has a slight odor of acetic acid.[1][2] The pH of an aqueous solution of magnesium acetate tetrahydrate is typically near neutral or slightly alkaline.[1][3]

Table 1: Quantitative Physical Properties of Magnesium Acetate Tetrahydrate

| Property | Value | References |

| Molecular Formula | Mg(CH₃COO)₂·4H₂O | [1] |

| Molecular Weight | 214.45 g/mol | |

| Appearance | White hygroscopic crystals or crystalline powder | [1][3] |

| Odor | Slight acetic acid odor | [2] |

| Melting Point | 80 °C (176 °F) | [1] |

| Density | 1.454 g/cm³ | |

| Solubility in Water | 120 g/100 mL at 15 °C | |

| Solubility in Methanol | 5.25 g/100 mL at 15 °C | |

| pH of aqueous solution | Neutral to slightly alkaline | [1][3] |

Chemical Properties

Magnesium acetate tetrahydrate is the magnesium salt of acetic acid.[1] In this compound, magnesium exhibits a +2 oxidation state.[1] It is a stable compound under normal conditions but is hygroscopic and should be stored in a dry environment to prevent deliquescence.[2]

Decomposition: Upon heating, magnesium acetate tetrahydrate first dehydrates to the anhydrous form. Further heating leads to decomposition, ultimately forming magnesium oxide.[1] The thermal decomposition process in a nitrogen atmosphere proceeds through several stages: dehydration to anhydrous magnesium acetate, conversion to magnesium oxalate, then to magnesium carbonate, and finally decomposition to magnesium oxide.[4][5]

Reactivity: Magnesium acetate tetrahydrate is incompatible with strong oxidizing agents.[2] It is used as a source of both magnesium ions and acetate ions in various chemical reactions and biological experiments.[1]

Catalytic Activity: Magnesium acetate serves as a catalyst in various organic reactions, such as esterification and transesterification.[6] It is also used in the production of polymers like polyester (B1180765) resins, where it can act as both a catalyst and a crosslinking agent to improve the mechanical properties of the polymer.[6]

Experimental Protocols

Detailed experimental protocols for determining the physical and chemical properties of magnesium acetate tetrahydrate are crucial for quality control and research applications.

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the magnesium acetate tetrahydrate sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a steady rate of 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

-

For accuracy, a preliminary rapid heating can be done to find the approximate melting point, followed by a slower, more precise measurement.

Determination of Solubility in Water

This protocol determines the concentration of a saturated solution of magnesium acetate tetrahydrate in water at a specific temperature.

Apparatus:

-

Constant temperature water bath

-

Stirrer

-

Filtration apparatus

-

Analytical balance

-

Volumetric flasks and pipettes

-

Evaporating dish

Procedure:

-

Add an excess amount of magnesium acetate tetrahydrate to a known volume of deionized water in a flask.

-

Place the flask in a constant temperature water bath (e.g., 15 °C) and stir the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

After stirring, allow the solution to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to the bath temperature to avoid precipitation.

-

Weigh the withdrawn sample and then evaporate the water in a pre-weighed evaporating dish.

-

Dry the remaining solid to a constant weight and weigh it.

-

The solubility can be calculated in g/100 mL of water.

Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA)

This protocol outlines the use of TGA to study the thermal decomposition of magnesium acetate tetrahydrate.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Alumina (B75360) crucible

-

Analytical balance

Procedure:

-

Accurately weigh a small sample (e.g., 10-15 mg) of magnesium acetate tetrahydrate into an alumina crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Use an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to purge the furnace.[4]

-

The TGA instrument will record the mass of the sample as a function of temperature.

-

The resulting TGA curve can be analyzed to determine the temperatures of dehydration and decomposition steps, as well as the stoichiometry of the decomposition products.[4]

Visualizations

Diagrams illustrating key processes involving magnesium acetate tetrahydrate aid in understanding its chemical behavior.

Caption: Synthesis of Magnesium Acetate Tetrahydrate.

Caption: Thermal Decomposition Pathway.

Applications in Research and Drug Development

Magnesium acetate tetrahydrate has several applications in scientific research and the pharmaceutical industry.

-

Source of Magnesium Ions: It serves as a readily soluble and bioavailable source of magnesium ions, which are essential cofactors for numerous enzymes and are crucial for the structural integrity of nucleic acids (DNA and RNA).[7]

-

Protein Crystallization: It is used as a component in precipitant solutions for the crystallization of proteins for X-ray crystallography studies.[8][9]

-

Molecular Biology: In molecular biology, it is used in buffers for various applications, including enzymatic reactions and the stabilization of nucleic acids.

-

Pharmaceutical Formulations: It can be used as a buffering agent in drug formulations to maintain pH and enhance the stability of active pharmaceutical ingredients.

-

Catalysis in Synthesis: Its role as a catalyst is leveraged in the synthesis of various organic compounds and polymers.[6]

Safety and Handling

Magnesium acetate tetrahydrate is considered to be of low toxicity.[1] However, standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid generating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible substances like strong oxidizers.[2]

References

- 1. Magnesium acetate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. mubychem.net [mubychem.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Magnesium Acetate Tetrahydrate: Catalyst, Flavor Carrier & Storage Tips - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4.2. Crystallization and Data Collection [bio-protocol.org]

Synthesis and preparation of anhydrous magnesium acetate

Anhydrous magnesium acetate (B1210297) (Mg(CH₃COO)₂) is a versatile reagent with significant applications in chemical synthesis, catalysis, and as a precursor for advanced materials.[1] For researchers, scientists, and drug development professionals, the ability to synthesize high-purity anhydrous magnesium acetate is crucial. This technical guide provides an in-depth overview of the primary synthesis and preparation methods, complete with detailed experimental protocols, comparative data, and process visualizations.

Synthesis Methodologies

The preparation of anhydrous magnesium acetate can be approached through several chemical routes, primarily differing in the choice of the magnesium source. The most common methods involve the reaction of a magnesium-containing precursor with acetic acid or the dehydration of hydrated magnesium acetate.

Reaction of Magnesium Oxide or Hydroxide (B78521) with Acetic Acid

This is a common and cost-effective method for producing magnesium acetate. The reaction of magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) with acetic acid (CH₃COOH) yields magnesium acetate and water.[2]

Chemical Reactions:

MgO + 2CH₃COOH → Mg(CH₃COO)₂ + H₂O Mg(OH)₂ + 2CH₃COOH → Mg(CH₃COO)₂ + 2H₂O[1]

Experimental Protocol:

A detailed protocol for the synthesis from magnesium hydroxide is as follows:

-

Reaction Setup: To a reaction vessel equipped with a stirrer and a heating mantle, add a calculated amount of high-boiling hydrocarbon oil, naphthenic acids, and a portion of technical grade magnesium hydroxide.[3]

-

Initial Heating: Agitate the mixture and heat to 200°C.[3]

-

Reactant Addition: Cool the mixture and add the remaining magnesium hydroxide. Reheat the contents to 135°C.[3]

-

Acid Addition: Add acetic acid dropwise while maintaining the temperature between 125-135°C to form magnesium acetate in situ.[3]

-

Dehydration: After the complete addition of acetic acid, heat the mixture to above 280°C to remove water and decomposition products from the in situ formed magnesium acetate.[3]

-

Product Recovery: The resulting product is a bright liquid. Centrifugation can be used to separate any sediment.[3]

For the synthesis of different forms of magnesium acetate from magnesium oxide:

-

α-form (anhydrous): React magnesium oxide with concentrated acetic acid in boiling ethyl acetate.[4]

-

β-form (anhydrous): Treat magnesium oxide with 5–6% acetic acid.[4]

Reaction of Magnesium Carbonate with Acetic Acid

Another prevalent method involves the reaction of magnesium carbonate (MgCO₃) with acetic acid. This reaction is straightforward and produces magnesium acetate, carbon dioxide, and water.[1][5]

Chemical Reaction:

MgCO₃ + 2CH₃COOH → Mg(CH₃COO)₂ + CO₂ + H₂O[5]

Experimental Protocol:

-

Reaction Setup: Charge a reaction vessel with acetic acid and process water.[5]

-

Reactant Addition: Slowly add magnesium carbonate to the vessel while stirring.[5]

-

Reaction Time: Continue stirring for approximately 2 hours to ensure the reaction goes to completion.[5]

-

Separation: Unload the mixture into a nutsch filter and centrifuge to separate the magnesium acetate.[5]

-

Drying and Milling: The solid product is then dried and pulverized to obtain the final product. The mother liquor can be recycled for the next batch.[5]

Dehydration of Magnesium Acetate Tetrahydrate

Commercially available magnesium acetate is often in its tetrahydrate form (Mg(CH₃COO)₂·4H₂O).[1] Anhydrous magnesium acetate can be prepared by the thermal dehydration of this hydrated salt.

Experimental Protocol:

-

Heating: Place magnesium acetate tetrahydrate in a suitable vessel for heating.

-

Temperature Control: The tetrahydrate dehydrates to the anhydrous salt at 134°C.[4][6] However, a study on the kinetics of thermal dehydration suggests that the process occurs in multiple steps and is dependent on particle size and heating conditions.[7][8] The process involves the formation of an intermediate fluid phase, which then forms an anhydrous glass.[7][9]

-

Crystallization: Upon further heating to approximately 470 K (197°C), the anhydrous glass undergoes a glass transition and subsequently crystallizes.[7][8]

-

Final Product: The result is the formation of smaller, rounded particles of crystalline anhydrous magnesium acetate.[7][8]

Reaction of Metallic Magnesium with Acetic Acid

This method provides a direct route to magnesium acetate from elemental magnesium.

Chemical Reaction:

Mg + 2CH₃COOH → Mg(CH₃COO)₂ + H₂[4]

Experimental Protocol:

-

Magnesium Preparation: Start with magnesium sheets, which are cleaned sequentially with hydrochloric acid and a 10% sodium hydroxide solution to remove impurities.[10] This is followed by washing with absolute ethanol (B145695) and drying.[10]

-

Reaction Setup: The synthesis is carried out in a four-necked flask equipped with an electric stirrer, a thermometer, a feeder for the magnesium, and a condenser connected to a drying tower.[10]

-

Reaction Initiation: Add magnesium flakes and a small amount of acetic acid to the flask. Start stirring and heating. The reaction is initiated when bubbles appear at around 50°C.[10]

-

Reactant Addition: The remaining magnesium and acetic acid are then added in portions, maintaining the reaction temperature between 80-90°C.[10]

-

Product Isolation: After the reaction is complete, the solution is filtered, and the filtrate is distilled under reduced pressure to remove excess acetic acid and water. The resulting solid is then dried under vacuum to yield anhydrous magnesium acetate.[10]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of anhydrous magnesium acetate.

Table 1: Physical and Chemical Properties of Anhydrous Magnesium Acetate

| Property | Value | Reference |

| Molecular Formula | C₄H₆MgO₄ | [11] |

| Molecular Weight | 142.39 g/mol | [12] |

| Appearance | White hygroscopic crystals | [1] |

| Density | 1.42 g/cm³ | [13] |

| Melting Point | 323 °C | [13] |

| Solubility in Water | Soluble | [1] |

Table 2: Comparison of Synthesis Methods

| Method | Starting Materials | Key Reaction Conditions | Noteworthy Features |

| From MgO/Mg(OH)₂ | Magnesium oxide/hydroxide, Acetic acid | 125-135°C for in-situ formation, >280°C for dehydration | Cost-effective; can produce different anhydrous forms (α and β)[3][4] |

| From MgCO₃ | Magnesium carbonate, Acetic acid | Room temperature, 2-hour reaction | Straightforward reaction with CO₂ evolution; allows for mother liquor recycling[5] |

| Dehydration | Magnesium acetate tetrahydrate | Heating at 134°C or higher | Simple process but involves phase transitions (fluid, glass, crystal)[6][7][8] |

| From Metallic Mg | Magnesium metal, Acetic acid | 80-90°C | Direct route; requires pre-treatment of magnesium[10] |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis processes.

Caption: Workflow for synthesis from MgO or Mg(OH)₂.

Caption: Workflow for synthesis from MgCO₃.

Caption: Dehydration pathway of magnesium acetate tetrahydrate.

Safety Considerations

When handling the reagents for these syntheses, standard laboratory safety protocols should be followed.

-

Acetic Acid: Corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Magnesium Metal: Flammable solid. The reaction with acid produces flammable hydrogen gas, so the apparatus should be well-ventilated and away from ignition sources.

-

Magnesium Acetate: Generally considered safe, with a health hazard rating of zero. However, it can cause irritation to the eyes, skin, and respiratory system upon contact or inhalation.[1] Always handle with gloves and safety goggles.[1]

This guide provides a comprehensive overview of the key methods for synthesizing and preparing anhydrous magnesium acetate. The choice of method will depend on factors such as the availability and cost of starting materials, desired purity, and the scale of the synthesis. For high-purity applications, methods involving direct synthesis from cleaned magnesium metal or crystallization from anhydrous solvents are often preferred.

References

- 1. Magnesium acetate - Wikipedia [en.wikipedia.org]

- 2. noahchemicals.com [noahchemicals.com]

- 3. prepchem.com [prepchem.com]

- 4. Magnesium acetate | 142-72-3 [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. MAGNESIUM ACETATE TETRAHYDRATE - Ataman Kimya [atamanchemicals.com]

- 7. Thermal dehydration of magnesium acetate tetrahydrate: formation and in situ crystallization of anhydrous glass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Page loading... [guidechem.com]

- 11. lohmann-minerals.com [lohmann-minerals.com]

- 12. quora.com [quora.com]

- 13. echemi.com [echemi.com]

Solubility Profile of Magnesium Acetate: A Technical Guide for Researchers

An in-depth guide to the solubility of magnesium acetate (B1210297) in aqueous and organic media, tailored for professionals in research, science, and drug development.

This technical document provides a comprehensive overview of the solubility characteristics of magnesium acetate, a compound of significant interest in various scientific and pharmaceutical applications. Its utility as a magnesium source, a catalyst, and a buffering agent is often dictated by its solubility in different solvent systems. This guide consolidates quantitative solubility data, details experimental methodologies for solubility determination, and visualizes key processes to facilitate a deeper understanding for researchers and formulation scientists.

Quantitative Solubility Data

The solubility of magnesium acetate is presented below for both aqueous and organic solvents. The data is organized for clarity and ease of comparison, covering both the anhydrous and tetrahydrate forms of the salt where information is available.

Solubility in Water

Magnesium acetate is highly soluble in water, and its solubility generally increases with temperature.[1][2][3] This property is crucial for its applications in biochemical assays and as a source of magnesium ions in aqueous solutions.[2]

Table 1: Solubility of Magnesium Acetate (Anhydrous, Mg(C₂H₃O₂)₂) in Water [4]

| Temperature (°C) | Solubility (g / 100 g of solvent) |

| 15 | 61 |

| 25 | 65.4 |

| 68 | 197 |

Table 2: Solubility of Magnesium Acetate Tetrahydrate (Mg(C₂H₃O₂)₂·4H₂O) in Water [5][6][7][8]

| Temperature (°C) | Solubility (g / 100 g of solvent) |

| 11.1 | 289 |

| 15 | 79.7 |

| 15.07 | 492 |

| 21.86 | 776 |

| 31.79 | 827.5 |

| 35.34 | 2137 |

| 40.95 | 4128 |

Solubility in Organic Solvents

The solubility of magnesium acetate in organic solvents is more varied and generally lower than in water. This differential solubility can be exploited in purification processes and in non-aqueous reaction systems.

Table 3: Solubility of Magnesium Acetate in Various Organic Solvents

| Solvent | Form | Temperature (°C) | Solubility |

| Methanol | Anhydrous | 15 | 5.25 g / 100 g of solvent[4] |

| Methanol | Anhydrous | 68.2 | 7.5 g / 100 g of solvent[4] |

| Ethanol | Tetrahydrate | - | Very Soluble[6][7][8] |

| Ethanol | Anhydrous | - | Freely Soluble[2] |

| Acetone | Anhydrous | - | Insoluble[4] |

| Dimethyl Sulfoxide (DMSO) | Tetrahydrate | - | 45 mg/mL[9] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for many research and development activities. Below are detailed methodologies for two common experimental approaches for determining the solubility of a salt like magnesium acetate.

Isothermal Saturation (Shake-Flask) Method

This is a widely used and reliable method for determining the thermodynamic solubility of a compound at a specific temperature.

Protocol:

-

Preparation: Add an excess amount of magnesium acetate to a series of stoppered flasks or vials, each containing a precise volume of the desired solvent (e.g., water, ethanol). The exact amount of excess solid should be enough to ensure saturation is reached and maintained.

-

Equilibration: Place the flasks in a constant-temperature water bath or incubator shaker. Agitate the samples at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature, and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Analysis: Accurately measure the concentration of magnesium acetate in the clear filtrate. This can be achieved through various analytical techniques such as:

-

Gravimetric Analysis: Evaporate a known volume of the filtrate to dryness in a pre-weighed container and weigh the remaining solid residue.[10][11][12]

-

Titration: If applicable, titrate the acetate or magnesium ions with a suitable standard solution.

-

Spectroscopy: Utilize techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the magnesium concentration.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the volume of the filtrate analyzed.

Polythermal Method

This method involves determining the temperature at which a solution of a known concentration becomes saturated.

Protocol:

-

Sample Preparation: Prepare a series of samples with known concentrations of magnesium acetate in the chosen solvent in sealed vials.

-

Heating and Dissolution: Heat each vial slowly and uniformly with constant stirring until all the solid magnesium acetate has completely dissolved.

-

Controlled Cooling: Cool the clear solution at a slow, controlled rate while continuously monitoring for the first appearance of crystals. The temperature at which crystallization begins is the saturation temperature for that specific concentration.

-

Data Analysis: Plot the concentration of each sample against its determined saturation temperature to construct a solubility curve.

Visualizing Methodologies and Concepts

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

Caption: Isothermal (Shake-Flask) Method Workflow.

Caption: Gravimetric Analysis for Solubility.

Role in Biological Systems and Drug Development

Magnesium ions are essential cofactors for a vast number of enzymes and are integral to many cellular signaling pathways.[13] Magnesium acetate serves as a readily bioavailable source of magnesium ions in biological research and pharmaceutical formulations.[13] Its high solubility in water is advantageous for these applications, ensuring a homogenous distribution of magnesium ions in aqueous environments like cell culture media or intravenous solutions. For example, magnesium is known to be involved in the adenylyl cyclase and tyrosine kinase signaling pathways.[1]

Caption: Role of Mg²⁺ as an Enzymatic Cofactor.

In drug development, understanding the solubility of magnesium acetate is critical for formulation. For instance, in the "salting-out" method of creating nanoparticles for drug delivery, magnesium acetate can be used as a salting-out agent.[14] Its solubility characteristics influence the precipitation and encapsulation of the active pharmaceutical ingredient.

This technical guide provides a foundational understanding of the solubility of magnesium acetate, offering valuable data and methodologies for scientists and researchers. The provided information is intended to support further investigation and application of this versatile compound in various scientific disciplines.

References

- 1. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mubychem.net [mubychem.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. magnesium acetate [chemister.ru]

- 5. researchgate.net [researchgate.net]

- 6. magnesium acetate tetrahydrate [chemister.ru]

- 7. Magnesium acetate tetrahydrate | 16674-78-5 [chemicalbook.com]

- 8. MAGNESIUM ACETATE TETRAHYDRATE - Ataman Kimya [atamanchemicals.com]

- 9. Magnesium acetate induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. interchim.fr [interchim.fr]

- 14. taylorandfrancis.com [taylorandfrancis.com]

The Pivotal Role of Magnesium Acetate in Biochemical Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium acetate (B1210297) serves as a critical source of magnesium ions (Mg²⁺), an essential cofactor in a vast array of biochemical processes fundamental to life. This technical guide provides a comprehensive overview of the multifaceted role of magnesium acetate in key biochemical pathways, including nucleic acid synthesis and stability, enzyme kinetics, and cellular metabolism. We present a comparative analysis of magnesium acetate with other magnesium salts, detailed experimental protocols, and visual representations of its involvement in complex biological systems. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals in designing and interpreting experiments where magnesium concentration and the choice of its counter-ion are critical parameters.

Introduction: The Indispensable Magnesium Ion

Magnesium is the second most abundant intracellular divalent cation and is indispensable for cellular function. It is a crucial cofactor for over 600 enzymatic reactions, playing a pivotal role in virtually all major metabolic and biochemical processes.[1] Magnesium acetate, with the chemical formula Mg(CH₃COO)₂, is a readily soluble and bioavailable salt that serves as an excellent source of magnesium ions in a variety of in vitro and in vivo applications.[2] Its utility extends from fundamental molecular biology techniques to the formulation of therapeutic agents.[3] This guide will delve into the specific roles of the magnesium and acetate ions in critical biochemical pathways.

The Role of Magnesium in Nucleic Acid Biochemistry

Magnesium ions are fundamental to the structure, stability, and function of DNA and RNA. They play a critical role in neutralizing the negative charges of the phosphate (B84403) backbone, thereby reducing electrostatic repulsion and stabilizing the helical structures of nucleic acids.[4]

2.1. DNA and RNA Stability: The stability of the DNA double helix is significantly enhanced in the presence of Mg²⁺, as evidenced by an increase in its melting temperature (Tm).[5] Magnesium ions are also essential for the proper folding of RNA molecules into their complex three-dimensional structures, which is crucial for their catalytic and regulatory functions.[6][7]

2.2. Enzymatic Processes Involving Nucleic Acids: Nearly all enzymes involved in DNA and RNA metabolism, including DNA and RNA polymerases, ligases, and nucleases, require Mg²⁺ for their activity. Magnesium ions participate directly in the catalytic mechanism of these enzymes, often by coordinating with the phosphate groups of nucleotides and facilitating phosphoryl transfer reactions.[5][8]

In Vitro Transcription (IVT)

Magnesium acetate is frequently the preferred magnesium salt for in vitro transcription (IVT) reactions, as it has been shown to result in higher yields of RNA compared to magnesium chloride.[2][9] The acetate ion is a weaker inhibitor of T7 RNA polymerase than the chloride ion, allowing for the use of higher magnesium concentrations which can be beneficial for transcription efficiency.[9]

Table 1: Comparison of RNA Yield with Magnesium Acetate vs. Magnesium Chloride in IVT

| Magnesium Salt | Mg²⁺:NTP Ratio | NTP Concentration (each) | Relative RNA Yield | Reference |

| Magnesium Acetate | 2.5 | 10 mM | Higher | [8] |

| Magnesium Chloride | 2.5 | 10 mM | Lower | [8] |

| Magnesium Acetate | 1.875 | 10 mM | Optimal | [2] |

Magnesium as a Critical Enzymatic Cofactor

The role of magnesium as an enzymatic cofactor is vast and critical for cellular metabolism. It is essential for all reactions involving ATP, where it forms a Mg-ATP complex that is the true substrate for most ATP-dependent enzymes.[5][10]

3.1. Kinases: Kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are fundamentally dependent on magnesium. Mg²⁺ not only facilitates the binding of ATP to the enzyme's active site but also participates in the catalytic mechanism of phosphoryl transfer.[11]

3.2. Polymerases: As mentioned earlier, DNA and RNA polymerases require magnesium for their catalytic activity. Two magnesium ions are typically found in the active site of these enzymes, where they play distinct roles in nucleotide binding and catalysis.

3.3. Glycolysis and the Krebs Cycle: Many enzymes in the glycolytic pathway and the Krebs cycle are magnesium-dependent.[12][13] For instance, hexokinase, phosphofructokinase, and pyruvate (B1213749) kinase in glycolysis all require magnesium for their activity.[13]

The Influence of the Acetate Ion

While the primary role of magnesium acetate in biochemical reactions is to provide Mg²⁺, the acetate anion (CH₃COO⁻) is not merely a spectator. Acetate is a biological metabolite that can be converted to acetyl-CoA, a central molecule in metabolism.[4] In the context of in vitro assays, acetate can also act as a buffering agent, helping to maintain a stable pH.[10] Furthermore, studies have shown that the acetate ion itself can influence enzyme conformation and activity. For example, magnesium acetate was found to be more effective than magnesium chloride or sulfate (B86663) in inducing a conformational change in E. coli primase.[14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments where magnesium acetate is a critical component.

5.1. In Vitro Transcription (IVT) with T7 RNA Polymerase

This protocol is optimized for high-yield RNA synthesis using magnesium acetate.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 20 mM Spermidine, 100 mM DTT)

-

100 mM ATP, CTP, GTP, UTP solutions

-

1 M Magnesium Acetate solution

-

RNase Inhibitor

-

Nuclease-free water

Procedure:

-

Assemble the reaction at room temperature in the following order:

-

Nuclease-free water to a final volume of 50 µL

-

5 µL of 10x Transcription Buffer

-

2 µL of each 100 mM NTP (final concentration 4 mM each)

-

Linearized DNA template (0.5-1 µg)

-

3.75 µL of 1 M Magnesium Acetate (final concentration 75 mM)

-

1 µL of RNase Inhibitor

-

2 µL of T7 RNA Polymerase

-

-

Mix gently by pipetting and incubate at 37°C for 2 hours.

-

To stop the reaction, add 2 µL of 0.5 M EDTA.

-

Purify the RNA using a suitable method (e.g., lithium chloride precipitation or column-based purification).

5.2. Protein Kinase Assay

This protocol describes a general method for measuring the activity of a protein kinase using magnesium acetate.

Materials:

-

Purified kinase

-

Kinase substrate (peptide or protein)

-

10x Kinase Buffer (e.g., 500 mM HEPES pH 7.5, 100 mM Mg(OAc)₂, 10 mM DTT)

-

[γ-³²P]ATP

-

10 mM ATP solution

-

Stop Solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

Procedure:

-

Prepare the reaction mixture on ice. For a 25 µL reaction:

-

12.5 µL of nuclease-free water

-

2.5 µL of 10x Kinase Buffer

-

2.5 µL of substrate (concentration to be optimized)

-

2.5 µL of purified kinase (concentration to be optimized)

-

-

Initiate the reaction by adding 5 µL of a mix of [γ-³²P]ATP and 10 mM cold ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid.

-

Rinse the paper with acetone (B3395972) and let it dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

5.3. Cell Lysis for Periplasmic Protein Extraction

This protocol utilizes magnesium acetate in a cold osmotic shock procedure to release proteins from the periplasmic space of E. coli.[1][3]

Materials:

-

E. coli cell pellet

-

Buffer 1 (100 mM Tris-acetate, 500 mM sucrose, 5 mM EDTA, pH 8.0)

-

Lysozyme (B549824) solution (2 mg/mL in water)

-

1 M Magnesium Acetate solution

-

Nuclease-free water

Procedure:

-

Resuspend the cell pellet in Buffer 1.

-

Add an equal volume of nuclease-free water.

-

Add lysozyme solution to a final concentration of 80 µg/mL.

-

Incubate on ice for 5 minutes.

-

Add magnesium acetate to a final concentration of 20 mM.

-

Centrifuge the suspension at 10,000 x g for 10 minutes at 4°C.

-

The supernatant contains the periplasmic protein fraction.

5.4. Protein Crystallization (Vapor Diffusion Method)

Magnesium acetate is a common component of crystallization screens. This is a general protocol for setting up a hanging drop vapor diffusion experiment.[16]

Materials:

-

Purified protein solution (5-15 mg/mL)

-

Crystallization screen solution containing magnesium acetate (e.g., 0.1 M Magnesium Acetate, 0.1 M Sodium Cacodylate pH 6.5, 30% w/v PEG 4000)

-

Crystallization plate and cover slips

Procedure:

-

Pipette 500 µL of the crystallization screen solution into the reservoir of a crystallization plate well.

-

On a clean cover slip, mix 1 µL of the purified protein solution with 1 µL of the reservoir solution.

-

Invert the cover slip and seal the well with the drop hanging over the reservoir.

-

Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Visualizing Biochemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes where magnesium acetate plays a role.

Figure 1: Formation of the biologically active Mg-ATP complex.

Figure 2: Simplified kinase catalytic cycle highlighting the role of Mg-ATP.

Figure 3: Experimental workflow for in vitro transcription (IVT).

Conclusion

Magnesium acetate is a versatile and often superior source of magnesium ions for a wide range of biochemical and molecular biology applications. Its favorable properties, including high solubility and the relatively non-inhibitory nature of the acetate anion in many enzymatic reactions, make it an excellent choice for researchers. A thorough understanding of the critical role of magnesium in biological systems and the careful consideration of the choice of magnesium salt are paramount for the design of robust experiments and the successful development of novel therapeutics. This guide provides a foundational understanding and practical protocols to aid scientists in harnessing the full potential of magnesium acetate in their research endeavors.

References

- 1. sketchviz.com [sketchviz.com]

- 2. Effect of Different Divalent Cations on the Kinetics and Fidelity of RB69 DNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Magnesium Induced Assembly of a Complete DNA Polymerase Catalytic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetate | C2H3O2- | CID 175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ulab360.com [ulab360.com]

- 6. USPPAR is a cost-effective, scalable, and highly sensitive single-cell RNA sequencing workflow compatible with diverse specimens | PLOS Biology [journals.plos.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Magnesium acetate induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetate - Wikipedia [en.wikipedia.org]

- 10. promega.com [promega.com]

- 11. In vitro kinase assay [protocols.io]

- 12. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Different Divalent Cations Alter the Kinetics and Fidelity of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GraphViz Examples and Tutorial [graphs.grevian.org]

- 15. youtube.com [youtube.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Magnesium Acetate Coordination Complexes in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium is a vital mineral, playing a crucial role in over 600 enzymatic reactions and more than 80% of known metabolic functions in the human body.[1][2] Its coordination chemistry is of paramount importance in understanding its biological activity, from nerve signal transmission to its role in the structural integrity of proteins and nucleic acids.[3][4] Magnesium acetate (B1210297), as a bioavailable salt of magnesium, serves as a versatile precursor for the synthesis of a wide array of coordination complexes and finds applications in various fields, including pharmaceuticals, materials science, and catalysis.[5][6]

This technical guide provides a comprehensive overview of magnesium acetate coordination complexes, focusing on their synthesis, characterization, and applications, with a particular emphasis on their relevance to drug development.

Synthesis of Magnesium Acetate and its Coordination Complexes

Magnesium acetate can be synthesized through several straightforward acid-base reactions. Common methods include the reaction of magnesium hydroxide (B78521) or magnesium carbonate with acetic acid.[7] Another route involves the reaction of metallic magnesium with acetic acid dissolved in a non-aqueous solvent like dry benzene.[7]

Experimental Protocol: Synthesis of Anhydrous Magnesium Acetate

This protocol describes the synthesis of anhydrous magnesium acetate from metallic magnesium and acetic acid.

Materials:

-

Magnesium flakes (4g)

-

Acetic acid

-

Dry benzene

-

250 mL four-necked flask

-

Electric stirrer

-

Thermometer

-

Balance feeder

-

Vertical glass jacketed condenser tube

-

Drying tower

-

Electric heating mantle

Procedure:

-

Set up the reaction apparatus in a fume hood, consisting of a four-necked flask equipped with a stirrer, thermometer, feeder, and a condenser connected to a drying tower.

-

Add 4g of magnesium flakes and a small amount of acetic acid to the flask.

-

Begin stirring and gently heat the mixture using the heating mantle.

-

Once the temperature reaches 50°C, the reaction will initiate, evidenced by the formation of bubbles. Discontinue heating.

-

The reaction is exothermic and will proceed under reflux, with the temperature automatically rising to approximately 120°C.

-

Allow the reaction to proceed until the magnesium is completely consumed.

-

Let the reaction mixture stand for 12 hours to allow the product to precipitate.

-

Collect the white magnesium acetate solid by vacuum filtration.

-

The filtrate can be evaporated and dried at 130°C to recover additional product.[8]

Experimental Protocol: Synthesis of a Magnesium Acetate-Hexamethylenetetramine (HMTA) Coordination Complex

This protocol describes the synthesis of a mixed-ligand coordination complex of magnesium acetate with the N-donor ligand hexamethylenetetramine (HMTA).[2]

Materials:

-

Magnesium carbonate (0.002 mmol)

-

Acetic acid (0.002 mmol)

-

Hexamethylenetetramine (HMTA)

-

Deionized water

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Suspend magnesium carbonate (0.002 mmol) in approximately 5 cm³ of deionized water.

-

Add acetic acid (0.002 mmol) to the suspension and stir the mixture on a magnetic stirrer for about 15 minutes.

-

Filter the mixture to remove any unreacted magnesium carbonate.

-

To the resulting magnesium acetate solution, add a solution of HMTA.

-

Allow the solution to crystallize. The resulting complex has the general formula [Mg(H₂O)₆]A₂∙2hmta∙4H₂O (where A is the acetate anion).[2]

Physicochemical Characterization

The characterization of magnesium acetate coordination complexes is crucial for understanding their structure, stability, and potential applications. Key techniques include single-crystal X-ray diffraction, thermal analysis (TGA/DSC), and spectroscopic methods (NMR, IR).

Crystallographic Data

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of coordination complexes, including bond lengths and angles.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Mg-O (Å) | Mg-N (Å) | Reference |

| Mg(CH₃COO)₂·4H₂O | Monoclinic | P2₁/c | 4.75 | 11.79 | 8.52 | 94.9 | 2.05 - 2.13 | - | [9] |

| --INVALID-LINK--₂·2hmta·4H₂O | Triclinic | P-1 | - | - | - | - | Octahedral coordination with water | - | [10] |

| [Mg(thf)₂(pyS)₂]·0.5THF | - | - | - | - | - | - | - | 2.177(8) - 2.182(8) | [11] |

| [Mg(Bptm)₂] | - | - | - | - | - | - | - | 2.201(4) - 2.226(3) | [11] |

Table 1: Selected Crystallographic Data for Magnesium Acetate and Related Coordination Complexes. Note: Full crystallographic data for the HMTA complex was not provided in the source.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition pathways of magnesium acetate complexes. The thermal decomposition of magnesium acetate tetrahydrate in a nitrogen atmosphere proceeds in four main steps:

-

Dehydration to anhydrous magnesium acetate.

-

Conversion of anhydrous magnesium acetate to magnesium oxalate (B1200264).

-

Decomposition of magnesium oxalate to magnesium carbonate.

-

Final decomposition to magnesium oxide.[5]

| Temperature Range (°C) | Process | Mass Loss (%) | Reference |

| 61.45 - 146.6 | Dehydration | ~33.57 | [5] |

| 308.5 - 395.4 | Decomposition to intermediates | ~39.29 | [5] |

| > 395.4 | Formation of MgO | - | [5] |

Table 2: Thermal Decomposition Data for Mg(CH₃COO)₂·4H₂O.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the organic ligands in magnesium acetate coordination complexes. The coordination of the magnesium ion can lead to changes in the chemical shifts of the ligand protons and carbons.[12]

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination mode of the carboxylate group. The difference in the vibrational frequencies of the asymmetric (νₐsym) and symmetric (νsym) C-O stretching bands can indicate whether the acetate ligand is monodentate, bidentate, or bridging.[13]

Stability of Magnesium Acetate Complexes in Solution

The stability of a coordination complex in solution is quantified by its stability constant (or formation constant), K.[14] For a simple 1:1 complex between a metal ion (M) and a ligand (L), the formation is represented by the equilibrium:

M + L ⇌ ML

The stability constant is given by:

K = [ML] / ([M][L])

Potentiometric titration is a common method for determining stability constants.[15] The stability of magnesium complexes with carboxylate ligands generally follows the trend related to the basicity of the anion. For a given carboxylate ligand, the stability of divalent metal complexes often follows the Irving-Williams series. The stability of magnesium carboxylate complexes is generally lower than that of transition metals like copper and lead.[16][17]

| Ligand | Log K₁ (Mg²⁺) | Reference |

| Glycine | ~10 | [18] |

| Acetate | - | [16] |

| Acetoxyacetic acid | - | [16] |

| N-acetylglycine | - | [16] |

Table 3: Selected Stability Constants for Magnesium Complexes with Biologically Relevant Ligands. Note: Specific stability constant for Mg-acetate was not found, but it is generally low.

Applications in Research and Drug Development

Magnesium acetate and its coordination complexes have several applications relevant to researchers and drug development professionals.

Protein Crystallization

Magnesium acetate is a common component of crystallization screens used to determine the three-dimensional structure of proteins and other macromolecules. It acts as a precipitant, helping to induce the formation of well-ordered crystals suitable for X-ray diffraction analysis. For example, crystals of the AtCSN7 protein were obtained using a solution containing polyethylene (B3416737) glycol 8000 and magnesium acetate.[10]

Experimental Protocol: Protein Crystallization using the Hanging-Drop Vapor Diffusion Method

This is a general protocol for protein crystallization where magnesium acetate can be used as a component of the precipitant solution.

Materials:

-

Purified protein solution (5-20 mg/mL)

-

Crystallization screen solutions (e.g., containing magnesium acetate, polyethylene glycol, and a buffer)

-

24-well crystallization plates and siliconized cover slips

-

Micro-pipettes

Procedure:

-

Pipette 500 µL of the precipitant solution into the reservoir of a well in the crystallization plate.

-

On a cover slip, mix 1 µL of the protein solution with 1 µL of the precipitant solution.

-

Invert the cover slip and place it over the reservoir, sealing it with grease to create a closed system.

-

Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution, causing the protein and precipitant concentrations in the drop to increase, which can lead to crystal formation.

-

Incubate the plate at a constant temperature and monitor for crystal growth over several days to weeks.[10][19]

Pharmaceutical Excipient

Magnesium acetate is used as an excipient in pharmaceutical formulations, particularly in parenteral (injectable) products.[20] It can function as a pH modifier, a stabilizer, or a source of magnesium ions in electrolyte solutions for parenteral nutrition and dialysis.[6] Its high purity and well-defined chemical properties make it a suitable choice for these applications.[21]

Drug Delivery Systems

Magnesium acetate can be used in the preparation of nanoparticles for drug delivery. One method is the salting-out approach, where magnesium acetate acts as a salting-out agent to induce the precipitation of a polymer and drug from a water-miscible organic solvent, forming nanoparticles.[17] Additionally, magnesium acetate is a precursor for the synthesis of magnesium oxide (MgO) nanoparticles, which are being investigated for their potential in drug delivery due to their biocompatibility and stability.

Workflow for Nanoparticle-based Drug Delivery using Magnesium Acetate as a Precursor:

Caption: Workflow for MgO nanoparticle synthesis and drug delivery.

While not directly using magnesium acetate in the final formulation, studies on quercetin-loaded magnetic nanoparticles demonstrate a relevant application of nanoparticles for delivering poorly soluble drugs, a strategy that could be adapted for MgO nanoparticles derived from magnesium acetate.[5][22]

Role in Biological Signaling Pathways

Magnesium ions are critical for numerous signaling pathways. While specific studies on magnesium acetate coordination complexes in these pathways are limited, the delivery of Mg²⁺ ions from these complexes is expected to influence these processes.

Magnesium and NMDA Receptor Signaling

Magnesium acts as a voltage-dependent blocker of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[23] At resting membrane potential, Mg²⁺ blocks the ion channel of the NMDA receptor. Depolarization of the membrane removes the Mg²⁺ block, allowing Ca²⁺ influx and downstream signaling. Dysregulation of this process is implicated in neurodegenerative diseases.[23]

Caption: Role of Mg²⁺ in NMDA receptor signaling.

Magnesium in Neuroinflammation and Neuroprotection

Magnesium has been shown to modulate neuroinflammatory pathways.[1] It can influence the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation, and reduce tau hyperphosphorylation, a hallmark of Alzheimer's disease.[3] Magnesium deficiency is associated with increased neuroinflammation and oxidative stress.[1]

Caption: Neuroprotective signaling pathways influenced by Mg²⁺.

Conclusion

Magnesium acetate is a valuable compound in coordination chemistry, serving as a precursor to a variety of complexes with diverse structures and applications. While the coordination chemistry of magnesium is extensive, the study of specific magnesium acetate complexes, particularly in the context of drug development and biological signaling, is an area ripe for further investigation. The protocols and data presented in this guide provide a foundation for researchers and scientists to explore the potential of these complexes in pharmaceuticals, catalysis, and materials science. Future work should focus on the synthesis and characterization of a wider range of magnesium acetate coordination complexes with biologically active ligands, as well as detailed investigations into their mechanisms of action in biological systems.

References

- 1. Frontiers | Neuroprotective effects of magnesium: implications for neuroinflammation and cognitive decline [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Neuroprotective effects of magnesium: implications for neuroinflammation and cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. noahchemicals.com [noahchemicals.com]

- 7. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quercetin-conjugated magnetic nanoparticles inhibit Staphylococcus aureus growth and biofilm formation via downregulation of Coa and Hla genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Investigation of Magnesium Complexes Supported by a Thiopyridyl Scorpionate Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Synthesis, Characterization and Cellular Uptake of Magnesium Complexes" by Derek Robert Case [surface.syr.edu]

- 13. researchgate.net [researchgate.net]

- 14. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 4.2. Crystallization and Data Collection [bio-protocol.org]

- 20. lohmann-minerals.com [lohmann-minerals.com]

- 21. View Pharmaceutical Formulation Excipients for Magnesium Acetate Tetrahydrate [pharmacompass.com]

- 22. researchgate.net [researchgate.net]

- 23. The Role of Magnesium in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Molecular Weight and Molar Mass of Magnesium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and molar mass of magnesium acetate (B1210297), a compound of significant interest in various scientific and pharmaceutical applications. This document outlines the physicochemical properties of its common forms, methodologies for its characterization, and its biological significance, particularly in the context of drug development.

Physicochemical Properties of Magnesium Acetate

Magnesium acetate is the magnesium salt of acetic acid. It is commonly available in two forms: anhydrous and tetrahydrate. The physical and chemical properties of these forms are distinct, primarily due to the presence of water of crystallization in the tetrahydrate form.

Anhydrous Magnesium Acetate

Anhydrous magnesium acetate is a white, crystalline, and hygroscopic solid.[1][2] It is readily soluble in water.

| Property | Value | References |

| Chemical Formula | C₄H₆MgO₄ or Mg(C₂H₃O₂)₂ | [1][2][3] |

| Molar Mass | 142.39 g/mol | [4][5][6][7] |

| Molecular Weight | 142.394 u | [2] |

| CAS Number | 142-72-3 | [1][3][5] |

| Appearance | White, crystalline, hygroscopic powder | [1][2] |

Magnesium Acetate Tetrahydrate

Magnesium acetate tetrahydrate is the hydrated form, containing four molecules of water for each molecule of magnesium acetate. It presents as white or colorless monoclinic crystals.[2][8]

| Property | Value | References |

| Chemical Formula | Mg(CH₃COO)₂ · 4H₂O or C₄H₁₄MgO₈ | [2][9] |

| Molar Mass | 214.45 g/mol | [9][10][11] |

| Molecular Weight | 214.455 u | [2] |

| CAS Number | 16674-78-5 | [9][10] |

| Appearance | White hygroscopic crystals or colorless monoclinic crystals | [2][8] |

Experimental Determination of Molecular Weight

The molecular weight of magnesium acetate can be experimentally determined using several analytical techniques. Mass spectrometry is a principal and highly accurate method for this purpose.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a generalized procedure for determining the molecular weight of magnesium acetate using ESI-MS.

Objective: To determine the mass-to-charge ratio (m/z) of ions derived from magnesium acetate and thereby confirm its molecular weight.

Materials:

-

Magnesium acetate (anhydrous or tetrahydrate)

-

High-purity solvent (e.g., methanol, water)

-

Mass spectrometer with an electrospray ionization source

Methodology:

-

Sample Preparation: A dilute solution of magnesium acetate (e.g., 10 µM) is prepared by dissolving the compound in the chosen high-purity solvent.

-

Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5 µL/min) using a syringe pump.

-

Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum will show peaks corresponding to the magnesium cation ([Mg]²⁺), the acetate anion ([CH₃COO]⁻), and various cluster ions. The molecular weight is confirmed by analyzing the isotopic pattern and mass of these detected species.

Role in Drug Development and Cellular Signaling

Magnesium acetate serves as a crucial component in pharmaceutical and nutraceutical formulations, primarily as a bioavailable source of magnesium.[12][13] The magnesium ion (Mg²⁺) is the second most abundant intracellular cation and is integral to numerous physiological processes.[14][15]

Key Roles in Pharmaceutical and Biological Contexts:

-

Drug Formulation: It is used as a stabilizer in drug formulations and dialysis solutions, helping to maintain the integrity and shelf-life of products.[12][13]

-

Nutritional Supplements: Magnesium acetate is a valuable source of magnesium in dietary supplements to address deficiencies.[12][13]

-

Enzyme Cofactor: The magnesium ion is a cofactor for over 300 enzymes.[16] This includes enzymes involved in ATP metabolism, DNA and RNA synthesis, and protein synthesis.[16][17]

-

Cellular Signaling: Mg²⁺ is involved in cellular signal transduction, nerve signaling, and the regulation of ion channels.[17][18]

-

Structural Roles: It plays a role in maintaining the stability of polyphosphate compounds like DNA and RNA.[16][18]

The diagram below illustrates the central role of the magnesium ion in key cellular pathways.

References

- 1. lohmann-minerals.com [lohmann-minerals.com]

- 2. Magnesium acetate - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. Magnesium acetate anhydrous | 142-72-3 | FM31347 [biosynth.com]

- 5. usbio.net [usbio.net]

- 6. Magnesium Acetate | C4H6MgO4 | CID 8896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. magnesium acetate tetrahydrate [chemister.ru]

- 9. Magnesium Acetate Tetrahydrate | C4H14MgO8 | CID 134717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 乙酸镁四水合物 - 乙酸镁四水合物 [sigmaaldrich.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. noahchemicals.com [noahchemicals.com]

- 13. nbinno.com [nbinno.com]

- 14. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. CELLULAR MAGNESIUM HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Magnesium in biology - Wikipedia [en.wikipedia.org]

- 17. Magnesium Acetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. konstantinioncenter.org [konstantinioncenter.org]

The Hygroscopic Nature of Magnesium Acetate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the hygroscopic properties of magnesium acetate (B1210297), detailing its interaction with moisture and the implications for its use in research and pharmaceutical applications.

Magnesium acetate, a salt of magnesium and acetic acid, is a compound with significant applications in chemical synthesis, as a catalyst, and notably in the pharmaceutical industry as a source of magnesium ions and a formulation excipient.[1][2][3] A critical physicochemical property of magnesium acetate is its hygroscopicity—the ability to attract and hold water molecules from the surrounding environment.[4][5] This technical guide provides a comprehensive overview of the hygroscopic nature of magnesium acetate, presenting quantitative data, experimental methodologies for its assessment, and a discussion of its implications in drug development.

Physicochemical Properties and Forms

Magnesium acetate exists in two primary forms: anhydrous magnesium acetate (Mg(CH₃COO)₂) and magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O).[6] Both forms present as white, crystalline solids.[4] The anhydrous form is particularly hygroscopic and will readily absorb moisture from the air.[4] The tetrahydrate is the more common commercially available form and is also hygroscopic, though it holds four molecules of water in its crystal structure.[6][7] It is highly soluble in water and has a melting point of approximately 80°C.[6] Upon heating, the tetrahydrate will lose its water of crystallization and eventually decompose to magnesium oxide.[6]

Quantitative Hygroscopicity Data

The hygroscopic behavior of a substance can be quantitatively described by its moisture sorption isotherm, which illustrates the equilibrium water content of the material as a function of relative humidity (RH) at a constant temperature. Dynamic Vapor Sorption (DVS) is a common technique used to generate these isotherms.[8][9][10]

A study by Guo et al. (2019) investigated the hygroscopic properties of several salts, including magnesium acetate tetrahydrate, using a vapor sorption analyzer. The data from this study on the water-to-solute ratio (WSR) as a function of RH at 25°C is summarized below. The WSR represents the number of moles of water per mole of the salt.

| Relative Humidity (RH) (%) | Water-to-Solute Ratio (WSR) at 25°C |

| 40 | 4.0 |

| 50 | 4.1 |

| 60 | 4.3 |

| 70 | 4.7 |

| 80 | 5.8 |

| 90 | 10.2 |

| (Data sourced from Guo et al., 2019)[7] |

The deliquescence relative humidity (DRH) is the RH at which a crystalline solid absorbs enough moisture to dissolve and form a solution. For magnesium acetate tetrahydrate, the DRH was determined to be approximately 33% at 25°C.[7]

Experimental Protocols for Hygroscopicity Assessment

A standardized and accurate method for determining the hygroscopicity of pharmaceutical solids is crucial for formulation development and ensuring product stability.[11][12] The European Pharmacopoeia (Ph. Eur.) provides a classical method, but modern instrumental techniques like Dynamic Vapor Sorption (DVS) offer more detailed and controlled analysis.[11][13]

Gravimetric Method (European Pharmacopoeia)

This method categorizes the hygroscopicity of a substance based on the percentage increase in mass after storage at a specific temperature and relative humidity for 24 hours.[11][14]

Protocol:

-

Weigh an accurately determined amount of the sample (W₁).

-

Place the sample in a desiccator containing a saturated solution of ammonium (B1175870) chloride to maintain a relative humidity of approximately 80% at 25°C.[11]

-

Store the desiccator at 25°C ± 1°C for 24 hours.

-

After 24 hours, re-weigh the sample (W₂).

-

Calculate the percentage increase in mass: ((W₂ - W₁) / W₁) * 100.

-

Categorize the hygroscopicity based on the Ph. Eur. classification (e.g., slightly hygroscopic, hygroscopic, very hygroscopic, deliquescent).[11]

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the mass of a sample as a function of controlled changes in relative humidity at a constant temperature.[8][9][10] This method provides a detailed moisture sorption-desorption isotherm.[9]

Protocol:

-

An accurately weighed sample (typically a few milligrams) is placed on a microbalance within a temperature and humidity-controlled chamber.[8]

-

The sample is typically dried to a stable weight at 0% RH to establish a baseline.[11]

-

The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).[9]

-

At each step, the system waits for the sample mass to equilibrate before proceeding to the next RH level.[9]

-

After reaching the maximum RH, the humidity is decreased in a similar stepwise manner to generate the desorption isotherm.

-

The change in mass at each RH step is plotted against the RH to create the sorption and desorption isotherms.

Below is a DOT script for a Graphviz diagram illustrating the DVS experimental workflow.

Implications for Drug Development